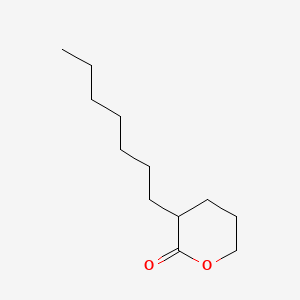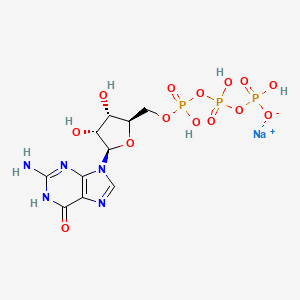
5'-GTP Sodium Salt; Sodium GTP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Guanosine Triphosphate Sodium Salt, commonly referred to as Sodium GTP, is a purine trinucleotide. It plays a crucial role in various biochemical processes, including signal transduction, protein synthesis, and as a substrate for RNA synthesis during transcription . Sodium GTP is a key molecule in cellular energy transfer and is involved in numerous cellular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium GTP is typically prepared by the enzymatic phosphorylation of guanosine 5’-monophosphate (GMP). This process involves the addition of phosphate groups to GMP, facilitated by specific enzymes . The compound is then purified using ion exchange chromatography to ensure high purity and quality .
Industrial Production Methods: In industrial settings, the production of Sodium GTP follows similar enzymatic processes but on a larger scale. The enzymatic phosphorylation is optimized for higher yields, and advanced purification techniques are employed to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium GTP undergoes various chemical reactions, including hydrolysis, phosphorylation, and interactions with proteins. It is involved in the hydrolysis reaction where it is converted to guanosine diphosphate (GDP) and inorganic phosphate .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by GTPases, resulting in the formation of GDP and inorganic phosphate.
Phosphorylation: Involves kinases that add phosphate groups to the molecule.
Protein Interactions: Sodium GTP binds to G-proteins, influencing their activity and function.
Major Products Formed:
GDP (Guanosine Diphosphate): Formed during hydrolysis.
GTP-bound Proteins: Formed during interactions with G-proteins.
Applications De Recherche Scientifique
Sodium GTP has a wide range of applications in scientific research:
Mécanisme D'action
Sodium GTP functions as a carrier of phosphates and pyrophosphates, channeling chemical energy into specific biosynthetic pathways . It activates signal transducing G-proteins, which are involved in various cellular processes, including proliferation, differentiation, and activation of intracellular kinase cascades . The hydrolysis of Sodium GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Adenosine Triphosphate (ATP): Another nucleotide involved in energy transfer.
Cytidine Triphosphate (CTP): Used in the synthesis of RNA.
Uridine Triphosphate (UTP): Involved in carbohydrate metabolism.
Uniqueness of Sodium GTP: Sodium GTP is unique due to its specific role in G-protein signaling and its involvement in the regulation of various cellular processes. Unlike ATP, which is primarily an energy currency, Sodium GTP has specialized functions in signal transduction and protein synthesis .
Propriétés
Formule moléculaire |
C10H15N5NaO14P3 |
|---|---|
Poids moléculaire |
545.16 g/mol |
Nom IUPAC |
sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
Clé InChI |
XZLBHDBHXGWQOB-GWTDSMLYSA-M |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O)N=C(NC2=O)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
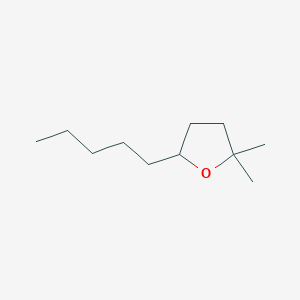
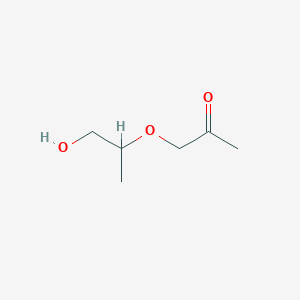
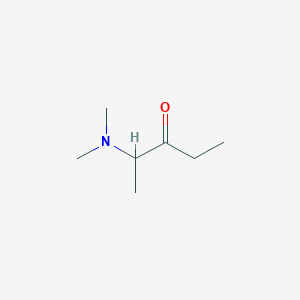
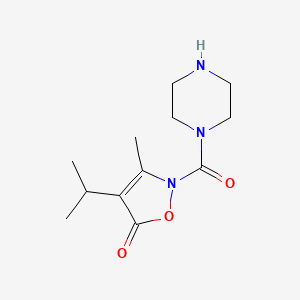
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
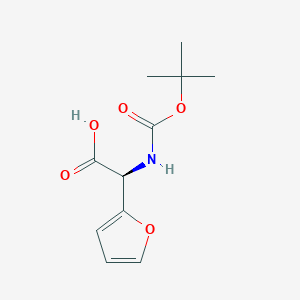
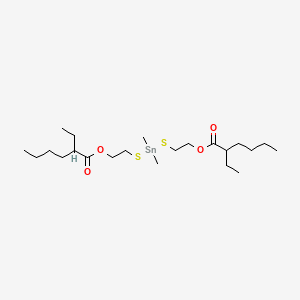
![4-[3-[3,5-bis(4-hydroxyphenyl)-2,4,6-trimethylphenyl]-5-(4-hydroxyphenyl)-2,4,6-trimethylphenyl]phenol](/img/structure/B13793493.png)
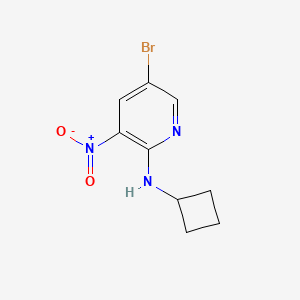
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[5-(acetylamino)-2-methoxy-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13793495.png)

